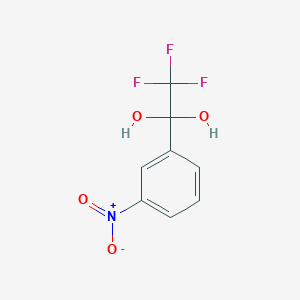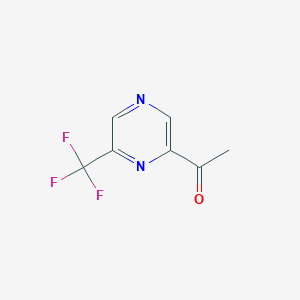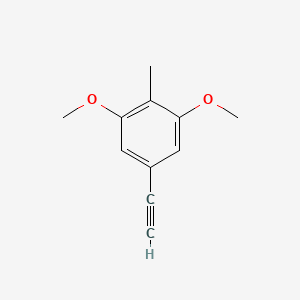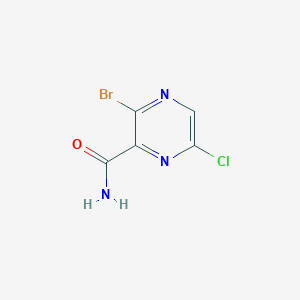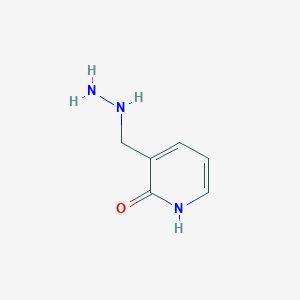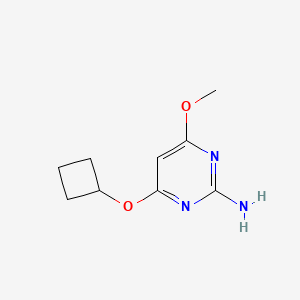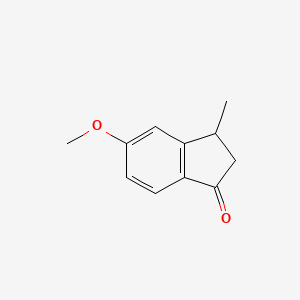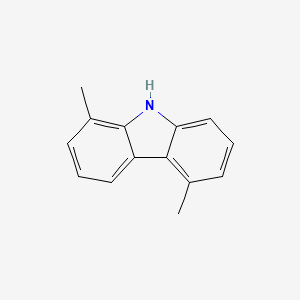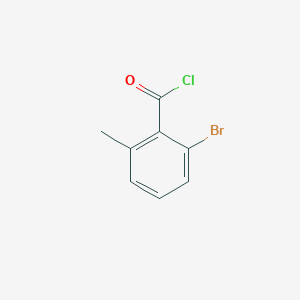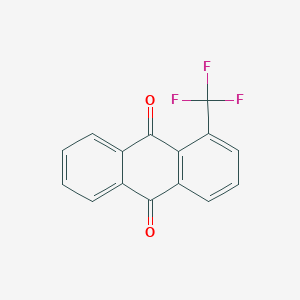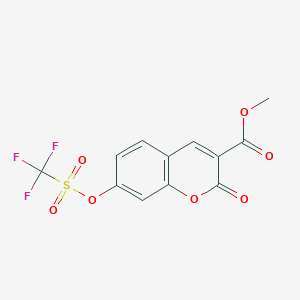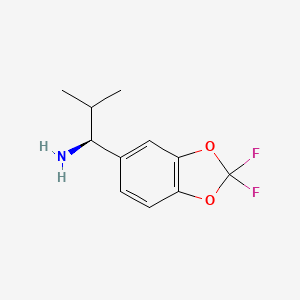
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine: is a chemical compound characterized by its unique structure, which includes a benzodioxole ring substituted with difluoromethyl groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalomethane derivative.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via a halogenation reaction using difluoromethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzodioxole ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-6-yl)-2-methylpropan-1-amine
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-ethylpropan-1-amine
Uniqueness
The uniqueness of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine lies in its specific substitution pattern on the benzodioxole ring and the presence of the difluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13F2NO2 |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6,10H,14H2,1-2H3/t10-/m0/s1 |
Clé InChI |
ZACCKEUVRZDSSR-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
SMILES canonique |
CC(C)C(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
